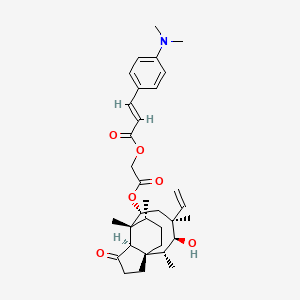

Bi-linderone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

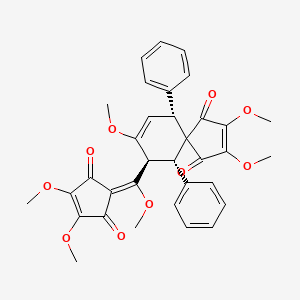

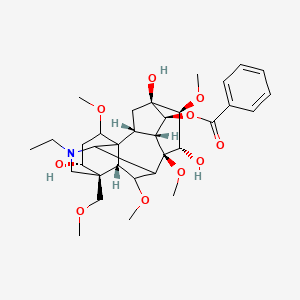

Bi-linderone is a highly modified dimer of methyl-linderone, isolated from the traditional Chinese medicinal plant Lindera aggregata . This compound features a unique spirocyclopentenedione-containing carbon skeleton and has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bi-linderone can be synthesized through various methods, including the Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . The preparation of the key precursor, methyllinderone, is a necessary step in these synthetic routes . The thermal isomerization of linderaspirone A into this compound has also been discovered, providing clues to the biosynthetic pathway for this compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .

Análisis De Reacciones Químicas

Types of Reactions: Bi-linderone undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl squarate, anhydrous tetrahydrofuran, and sodium methoxide . The reactions often require specific conditions such as low temperatures and anhydrous environments .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives and isomers, such as linderaspirone A and demethoxy-bi-linderone .

Aplicaciones Científicas De Investigación

Bi-linderone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown significant anti-inflammatory and anti-neuroinflammatory activities in lipopolysaccharide-induced BV2 microglia and RAW264.7 macrophage cells . Additionally, this compound has demonstrated potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Its activity against glucosamine-induced insulin resistance also highlights its potential in diabetes research .

Mecanismo De Acción

The mechanism of action of bi-linderone involves its interaction with various molecular targets and pathways. It inhibits the production of prostaglandin E2, tumor necrosis factor-α, and interleukin-6, which are pro-inflammatory mediators . This compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, as well as the activation of nuclear factor κB . These actions contribute to its anti-inflammatory and anti-neuroinflammatory effects.

Comparación Con Compuestos Similares

Bi-linderone is unique due to its spirocyclopentenedione-containing carbon skeleton. Similar compounds include linderaspirone A and demethoxy-bi-linderone, which also exhibit significant biological activities . Compared to these compounds, this compound has shown distinct anti-inflammatory and anti-neuroinflammatory properties, making it a valuable compound for further research .

Propiedades

Fórmula molecular |

C34H32O10 |

|---|---|

Peso molecular |

600.6 g/mol |

Nombre IUPAC |

(6R,9R,10S)-9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |

InChI |

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3/t20-,22+,24-/m1/s1 |

Clave InChI |

LCIXMPUYUMOMIA-JCTONOIOSA-N |

SMILES isomérico |

COC1=C[C@@H](C2([C@@H]([C@H]1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

SMILES canónico |

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)